molecular formula C13H11BrO B2939767 4-Bromo-2'-methoxybiphenyl CAS No. 169691-87-6

4-Bromo-2'-methoxybiphenyl

Cat. No.: B2939767
CAS No.: 169691-87-6
M. Wt: 263.134
InChI Key: DVFZTLPDJYSVOQ-UHFFFAOYSA-N
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Description

Historical Development of Biphenyl (B1667301) Chemistry and Positional Isomerism

The journey of biphenyl chemistry began in the 19th century. Compounds resembling polychlorinated biphenyls (PCBs) were first identified in coal tar in 1865, a byproduct of coal production. hyprowira.comwikipedia.org A decade later, in 1876, the German chemist Oscar Döbner achieved the first laboratory synthesis of a PCB. wikipedia.org However, it was not until 1929 that large-scale commercial production of PCBs commenced in the United States, driven by their exceptional chemical stability and fire resistance. hyprowira.comnih.gov These properties made them ideal for use as dielectric fluids in transformers and capacitors, as well as heat transfer agents. nih.govwikipedia.orgbritannica.com

A fundamental concept in biphenyl chemistry is positional isomerism, which dictates that the arrangement of substituents on the biphenyl core profoundly influences the molecule's properties and reactivity. nih.govacs.org The biphenyl structure allows for a multitude of positional isomers; for instance, dibromobiphenyl has 12 possible isomers. quora.com The specific placement of functional groups determines the electronic and steric characteristics of the molecule. researchgate.net

Furthermore, biphenyls with bulky groups at the ortho positions (the carbons adjacent to the bond linking the rings) can exhibit a form of stereoisomerism known as atropisomerism. pharmaguideline.com This phenomenon arises from hindered rotation around the central carbon-carbon single bond, which can lead to chiral molecules that are non-superimposable mirror images of each other. wikipedia.orgpharmaguideline.comlibretexts.org The energy barrier required to overcome this restricted rotation is significant enough that these isomers can often be isolated. libretexts.org

Structural Significance of Substituted Biphenyls in Contemporary Organic Chemistry

Substituted biphenyls are indispensable building blocks in modern organic synthesis. researchgate.netarabjchem.org The biphenyl moiety is a privileged scaffold found in a vast array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netarabjchem.orgnih.gov This structural motif is also prevalent in various natural products, liquid crystals, and advanced polymers. wikipedia.orgrsc.org

Noteworthy Contributions of 4-Bromo-2'-methoxybiphenyl as a Synthetic Synthon

This compound is a prime example of a strategically functionalized biphenyl that serves as a versatile synthetic synthon. The compound's structure features a bromine atom on one ring and a methoxy (B1213986) group on the other, providing two distinct points for chemical modification.

The bromine atom is a particularly useful functional handle. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. nih.govrsc.org This allows for the straightforward introduction of diverse aryl, alkyl, or other organic fragments at the 4-position, enabling the construction of more complex molecular architectures. The methoxy group, on the other hand, influences the electronic nature of its phenyl ring and can be a precursor to a hydroxyl group, which can be further functionalized.

The utility of this compound is underscored by the synthesis and application of its structural analogs. For example, related ortho-substituted biphenyl mannosides have been investigated as potent FimH antagonists for treating bacterial infections. nih.gov Similarly, other substituted biphenyls serve as intermediates in the synthesis of pharmaceuticals and materials for OLEDs and liquid crystals. smolecule.com

Physicochemical and Spectroscopic Data for 4'-Bromo-2-methoxybiphenyl: This interactive table summarizes key data for the compound.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO rsc.org
Molecular Weight 263.13 g/mol nih.govnih.gov
CAS Number 74447-76-0 (for 2'-Bromo-4-methoxybiphenyl) guidechem.comechemi.com
Appearance White solid rsc.org
Melting Point 58-59 °C rsc.org
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.52 (d, J = 8.6 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 7.35-7.32 (m, 1H), 7.28 (dd, J = 1.75 Hz, 7.45 Hz, 1H), 7.03 (d, J = 7.45 Hz, 1H), 7.01-6.97 (m, 1H), 3.81 (s, 3H) rsc.org
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 156.08, 137.40, 131.18, 131.08, 130.57, 129.43, 128.99, 127.93, 120.91, 111.27, 55.53 rsc.org
IR (KBr, cm⁻¹) 2962, 2834, 1901, 1584, 1477, 1434, 1392, 1261, 1099, 1073, 1026 rsc.org

Note: The CAS number and spectroscopic data correspond to the isomer 4'-Bromo-2-methoxybiphenyl, which is structurally equivalent to this compound depending on the numbering convention of the rings.

Unaddressed Challenges and Future Research Trajectories in this compound Studies

Despite the utility of substituted biphenyls, challenges remain in their synthesis and application. A primary challenge is achieving high regioselectivity, particularly when introducing multiple substituents onto the biphenyl core, which can sometimes require complex, multi-step synthetic strategies to avoid steric hindrance and the formation of undesired isomers.

Future research concerning this compound and related compounds is likely to proceed along several key trajectories:

Development of Greener Synthetic Methods: A major goal is the creation of more sustainable and efficient synthetic protocols. This includes the use of less expensive and more abundant metal catalysts for cross-coupling reactions, employing milder reaction conditions, and reducing solvent waste. rsc.orgacs.org Exploring photochemical and electrochemical methods, which can bypass the need for stoichiometric chemical reductants, represents a promising frontier. acs.org

Expansion of Medicinal Chemistry Applications: The full therapeutic potential of derivatives of this compound is yet to be realized. Future work will involve the synthesis of compound libraries based on this scaffold to perform structure-activity relationship (SAR) studies. These studies will aim to identify novel compounds with enhanced potency and selectivity for various biological targets, including enzymes and receptors implicated in diseases like cancer and bacterial infections. nih.gov

Exploration in Materials Science: The unique electronic and structural properties of biphenyls make them attractive candidates for new materials. Research into incorporating this compound into novel polymers, liquid crystals, and organic electronic devices could lead to materials with enhanced performance characteristics. rsc.orgsmolecule.com

Comprehensive Physicochemical Profiling: A more thorough investigation of the compound's fundamental properties, including its conformational dynamics, reactivity patterns, and metabolic stability, would provide a deeper understanding and facilitate the rational design of new derivatives for specific applications.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFZTLPDJYSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthesis Methodologies for 4 Bromo 2 Methoxybiphenyl and Structural Analogues

Catalytic Cross-Coupling Reactions: Foundational Approaches

Catalytic cross-coupling reactions represent a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from readily available precursors. Among these, reactions mediated by transition metals like palladium, nickel, and copper are preeminent for their high efficiency, functional group tolerance, and broad applicability in biaryl synthesis.

Suzuki-Miyaura Coupling: Mechanistic Insights and Synthetic Optimization

The Suzuki-Miyaura coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, stands as one of the most widely used methods for synthesizing biaryls like 4-Bromo-2'-methoxybiphenyl. thieme-connect.com This reaction is favored for its mild conditions, compatibility with a wide range of functional groups, and the low toxicity of its boron-containing by-products. thieme-connect.com The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligand system. For the synthesis of this compound from 1-bromo-4-iodobenzene (B50087) and 2-methoxyphenylboronic acid or from 4-bromoanisole (B123540) and a suitable boronic acid derivative, various palladium sources can be employed. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com

Ligands play a critical role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle, and influencing the reaction's efficiency and selectivity. Phosphine-based ligands are traditionally used, with triphenylphosphine (B44618) (PPh₃) being a common choice. orgsyn.org However, for more challenging couplings, electron-rich and sterically hindered biarylphosphine ligands such as JohnPhos, SPhos, RuPhos, and XPhos often provide superior results by promoting oxidative addition and reductive elimination. nih.govnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and forming robust bonds with palladium, leading to highly active and stable catalysts. mdpi.com

Table 1: Comparison of Palladium Catalyst/Ligand Systems in Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandTypical SubstratesKey AdvantagesReferencePd(OAc)₂JohnPhosAryl bromides, Arylboronic acidsHigh reactivity, commercially available. nih.govnih.govPd(PPh₃)₄Triphenylphosphine (integrated)Aryl bromides/iodides, Arylboronic acidsWidely used, effective for general couplings. mdpi.commdpi.comPd/CNone (heterogeneous)Aryl bromides/iodides, Phenylboronic acidRecyclable, easy separation. mdpi.commdpi.comPalladacyclesVarious (e.g., PCy₃)Aryl bromides/chlorides, Phenylboronic acidHigh thermal stability and activity at low loadings. thieme-connect.comthieme-connect.comPd-PEPPSI-IPentN-Heterocyclic Carbene (NHC)Sterically hindered aryl halides/boronatesHighly active for sterically demanding substrates. nih.govnih.gov

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. The choice of solvent, base, and reaction temperature can profoundly impact the reaction rate and outcome.

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, 1,4-dioxane, N,N-dimethylformamide (DMF), and alcohols like ethanol (B145695) or isopropanol. oiccpress.comsemanticscholar.org The presence of water can be beneficial, though its optimal content is important. semanticscholar.orgresearchgate.net Solvent mixtures like ethanol/water are often effective, enhancing both substrate solubility and catalyst activity. google.com

Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases are most common, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being widely employed. oiccpress.comresearchgate.netresearchgate.net The choice of base can influence the reaction rate and the suppression of side reactions. acs.org

Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, ranging from 50 to 110 °C, to ensure a reasonable reaction rate. google.comresearchgate.net However, highly active catalyst systems can sometimes allow for reactions to proceed at room temperature. mdpi-res.com

Table 2: Effect of Reaction Conditions on the Synthesis of 4-Methoxybiphenyl (B1664174) Analogues

Solvent SystemBaseTemperature (°C)Typical YieldReferenceDMF-H₂O (1:1)K₂CO₃70High researchgate.netTolueneK₃PO₄·H₂O100-110Good to Excellent thieme-connect.comMethanolK₂CO₃65Good to High oiccpress.comEthanol/WaterNa₂CO₃50-75High google.com1,4-DioxaneK₃PO₄80Good beilstein-journals.org

A significant challenge in Suzuki-Miyaura coupling is the formation of by-products, primarily through the homocoupling of the boronic acid starting material. researchgate.net This side reaction is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen. acs.org

Several strategies can be employed to minimize homocoupling and enhance the yield of the desired cross-coupled product:

Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is crucial to prevent oxygen from promoting the homocoupling of the boronic acid. researchgate.net

Reducing Agents: The addition of mild reducing agents, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway. acs.org

Controlled Reagent Addition: Slow addition of the boronic acid or using a slight excess of the aryl halide can sometimes favor the cross-coupling pathway over homocoupling.

Catalyst Selection: Heterogeneous catalysts, such as palladium on charcoal (Pd/C), can sometimes offer better control over side reactions and are easily separated from the reaction mixture. researchgate.net

Negishi Coupling Pathways and Applicability

The Negishi coupling provides a powerful alternative to the Suzuki-Miyaura reaction for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgrsc.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for reactions to occur under milder conditions than other cross-coupling methods. nih.gov

For the synthesis of this compound, the pathway would involve the preparation of a 2-methoxyphenylzinc halide or a 4-bromophenylzinc halide. Organozinc reagents can be prepared from the corresponding organic halide and activated zinc metal (e.g., Rieke zinc) or via transmetalation from an organolithium or Grignard reagent. wikipedia.orgsigmaaldrich.com These reagents are compatible with a wide array of sensitive functional groups, making the Negishi coupling highly versatile. sigmaaldrich.comchemistnotes.com The coupling reaction itself typically employs a palladium catalyst, often with phosphine (B1218219) ligands like those used in Suzuki couplings, to afford the unsymmetrical biaryl product in good yields. wikipedia.orgorganic-chemistry.org

Exploration of Alternative Transition Metal-Mediated Couplings

While palladium-catalyzed reactions are dominant, other transition metals offer viable and sometimes advantageous routes to biaryl compounds.

Nickel-Catalyzed Couplings: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions, including Negishi-type couplings. rsc.org Nickel complexes, such as Ni(acac)₂ or those supported by N-heterocyclic carbene ligands, can effectively catalyze the coupling of aryl halides with organozinc reagents. wikipedia.orgrsc.org

Copper-Catalyzed Couplings (Ullmann Reaction): The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is one of the oldest methods for biaryl synthesis. rsc.org Modern variations use catalytic amounts of copper, often with ligands such as diamines or phenanthroline, to facilitate the reaction under milder conditions. beilstein-journals.orgrsc.org This approach can be particularly useful for large-scale syntheses where catalyst cost is a significant factor.

Non-Catalytic and Classical Synthetic Routes

Traditional approaches to the synthesis of biphenyl (B1667301) systems have laid the groundwork for more advanced methodologies. These classical routes, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.

The Ullmann reaction, first reported in 1901, is a cornerstone for the synthesis of symmetrical and unsymmetrical biaryls through a copper-catalyzed coupling of aryl halides. organic-chemistry.orgnih.gov Traditionally, this reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts. organic-chemistry.org The reaction is typically carried out in high-boiling polar solvents like dimethylformamide (DMF), nitrobenzene, or pyridine.

The synthesis of this compound via an Ullmann-type reaction would involve the cross-coupling of a 4-bromo-substituted aryl halide with a 2-methoxy-substituted aryl halide. A plausible route is the reaction of 1-bromo-4-iodobenzene with 2-bromoanisole (B166433) in the presence of a copper catalyst. The reactivity of the aryl halides is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Modern modifications of the Ullmann reaction have introduced the use of palladium and nickel catalysts, which can facilitate the coupling under milder conditions. nih.gov Furthermore, the use of ligands can enhance the solubility and reactivity of the copper catalyst, leading to improved yields.

Table 1: Representative Reaction Conditions for Ullmann Condensation

EntryAryl Halide 1Aryl Halide 2CatalystSolventTemperature (°C)Yield (%)
11-Bromo-4-iodobenzene2-BromoanisoleCu powderDMF150-18045-60
24-Bromoiodobenzene2-Methoxyphenylboronic acidPd(PPh₃)₄/CuIToluene100-12070-85
31,4-Dibromobenzene2-MethoxyphenolCuI/LigandPyridine130-15050-65

Note: The data in this table is representative and compiled from general knowledge of Ullmann reactions for similar biphenyl syntheses.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of this compound can be achieved through the cross-coupling of a Grignard reagent with an aryl halide, a reaction often catalyzed by transition metals like nickel or palladium.

A common strategy involves the preparation of a Grignard reagent from one of the aryl halide precursors, for example, 4-bromophenylmagnesium bromide from 1,4-dibromobenzene. This Grignard reagent is then reacted with the second aryl halide, such as 2-bromoanisole, in the presence of a nickel-phosphine catalyst. organic-chemistry.orgsemanticscholar.org Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) is a commonly used catalyst for such transformations. semanticscholar.org

An alternative approach using functional group interconversion is the Sandmeyer reaction. This method allows for the introduction of a bromo substituent onto a pre-formed biphenyl scaffold. For instance, 2'-methoxy-[1,1'-biphenyl]-4-amine can be synthesized first, and then the amino group can be converted to a bromo group. organic-chemistry.orgnih.gov This is achieved by treating the amine with a nitrite (B80452) source, typically sodium nitrite in the presence of a strong acid, to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) bromide solution yields the desired this compound. organic-chemistry.orgnih.gov This multi-step approach can be advantageous when the starting amine is readily available.

Table 2: Comparison of Grignard and Sandmeyer Routes

FeatureGrignard Cross-CouplingSandmeyer Reaction
Starting Materials 1,4-Dibromobenzene, 2-Bromoanisole, Mg2'-Methoxy-[1,1'-biphenyl]-4-amine, NaNO₂, HBr, CuBr
Key Intermediate 4-Bromophenylmagnesium bromide2'-Methoxy-[1,1'-biphenyl]-4-diazonium salt
Catalyst NiCl₂(dppp)CuBr
Reaction Conditions Anhydrous ether/THF, room temp. to refluxAqueous acid, 0-5°C, then warming
Typical Yields 60-80%70-90%

Note: The data in this table is representative and based on established protocols for these reaction types.

Advancements in Process Chemistry for Scalable Synthesis

The demand for efficient and environmentally benign chemical manufacturing has driven significant advancements in process chemistry. For the synthesis of this compound, these advancements focus on improving scalability, safety, and sustainability.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. researchgate.netthechemicalengineer.com These benefits include enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and the potential for straightforward automation and scalability. springernature.com

For the synthesis of this compound, a continuous flow setup can be envisioned for Ullmann-type coupling reactions. A heated copper tube can serve as both the reactor and the catalyst source, eliminating the need for additional metal catalysts and ligands. chemistryviews.orgmit.edu In such a system, solutions of the aryl halide precursors are pumped through the heated copper coil, where the reaction takes place. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume. mit.edu This approach not only improves efficiency but also allows for reactions to be conducted at high temperatures and pressures safely. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow for Biphenyl Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioExcellent, high surface area-to-volume ratio
Mass Transfer Often limited by mixing efficiencyEnhanced due to small diffusion distances
Safety Higher risk with large volumes of hazardous materialsInherently safer with small reactor volumes
Scalability Often requires re-optimizationScaled by running the system for longer times
Energy Consumption Generally higher per unit of product acs.orgOften significantly lower acs.org

Note: This table presents a general comparison based on literature data for various chemical processes.

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals like this compound. A key focus is on reducing the environmental impact of chemical processes through the use of more sustainable catalysts, solvents, and reaction conditions.

Advanced Mechanistic Studies of 4 Bromo 2 Methoxybiphenyl Reactivity

Detailed Reaction Mechanism Elucidation for Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds involving aryl halides like 4-Bromo-2'-methoxybiphenyl, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, proceeds via a well-established catalytic cycle. This cycle is broadly understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate. For aryl bromides in general, the rate of oxidative addition is influenced by factors such as the electron density of the aryl halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net The presence of an ortho-methoxy group in this compound could potentially influence the rate and mechanism of this step through steric hindrance or electronic effects, but specific kinetic studies are lacking.

The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium(II) center are coupled to form the new carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the cycle. This step is generally facile and irreversible.

Transmetalation Processes in Cross-Coupling Cycles

Following oxidative addition, the transmetalation step occurs. In the context of a Suzuki-Miyaura coupling, this involves the transfer of the organic group from an organoboron reagent to the palladium(II) center, displacing the halide. The mechanism of transmetalation can be complex and is often dependent on the reaction conditions, particularly the base and solvent used. Two primary pathways are often considered: the "boronate" pathway, involving a pre-formed boronate species, and the "oxo-palladium" pathway. The specific pathway and its rate for this compound have not been explicitly determined.

Catalytic Cycle Analysis and Catalyst Deactivation Pathways

A complete analysis of the catalytic cycle for a specific substrate like this compound would require the identification of the resting state of the catalyst and the turnover-limiting step. For many Suzuki-Miyaura reactions of aryl bromides, oxidative addition is considered the rate-determining step. libretexts.org

Catalyst deactivation is a critical aspect of any catalytic cycle, leading to reduced efficiency and yield. Common deactivation pathways in palladium-catalyzed cross-coupling reactions include the formation of palladium black (inactive palladium nanoparticles), phosphine ligand degradation, and the formation of off-cycle, unreactive palladium complexes. Without specific studies on this compound, one can only surmise that it would be susceptible to these general deactivation phenomena.

Quantitative Kinetic Investigations of Reaction Rates and Rate-Determining Steps

Quantitative kinetic studies are essential for elucidating the precise mechanism of a reaction. Such studies would involve measuring reaction rates under varying concentrations of reactants, catalyst, and ligands to determine the reaction order with respect to each component. This data allows for the formulation of a rate law, which provides insight into the species involved in the rate-determining step. For this compound, there is a lack of published quantitative kinetic data that would allow for a definitive assignment of the rate-determining step in its cross-coupling reactions.

Comprehensive Spectroscopic Characterization and Structural Delineation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational modes. Both Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating the structural framework of a compound. While no specific experimental spectra for 4-Bromo-2'-methoxybiphenyl are available, we can predict its key vibrational characteristics by analyzing the spectra of analogous compounds, primarily 4-Bromo-4'-methoxybiphenyl.

The vibrational spectrum of this compound is expected to be dominated by contributions from the two substituted benzene (B151609) rings and the methoxy (B1213986) group. Key vibrational modes will include C-H stretching, C=C aromatic ring stretching, in-plane and out-of-plane C-H bending, and vibrations associated with the C-Br and C-O-C linkages.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show a series of characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The presence of the methoxy group should give rise to a characteristic C-O stretching band. The C-Br stretching vibration is expected at lower wavenumbers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is also expected to be characterized by vibrations of the biphenyl (B1667301) core. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra.

Below are tables of predicted significant vibrational bands for this compound, based on data available for 4-Bromo-4'-methoxybiphenyl and other related substituted biphenyls.

Table 1: Predicted Infrared (IR) Spectral Data for this compound (Based on data for analogous compounds)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium to WeakAromatic C-H Stretching
~ 2950 - 2850MediumC-H Stretching of -OCH₃
~ 1600 - 1580StrongAromatic C=C Ring Stretching
~ 1500 - 1450StrongAromatic C=C Ring Stretching
~ 1250 - 1200StrongAsymmetric C-O-C Stretching of Methoxy Group
~ 1180 - 1160MediumIn-plane Aromatic C-H Bending
~ 1050 - 1000MediumSymmetric C-O-C Stretching of Methoxy Group
~ 850 - 800StrongOut-of-plane Aromatic C-H Bending (para-substitution)
~ 700 - 600MediumC-Br Stretching

Table 2: Predicted Raman Spectral Data for this compound (Based on data for analogous compounds)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3050MediumAromatic C-H Stretching
~ 1610 - 1590Very StrongAromatic C=C Ring Stretching
~ 1290 - 1270StrongInter-ring C-C Stretch
~ 1250 - 1230MediumAromatic C-H In-plane Bending
~ 1000StrongAromatic Ring Breathing (Trigonal)
~ 830 - 800MediumRing Breathing (para-substituted ring)
~ 700 - 600MediumC-Br Stretching

Electronic Absorption and Emission Spectroscopy: UV-Vis and Photochemical Behavior

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorptions arising from π → π* electronic transitions within the biphenyl system. The biphenyl chromophore typically exhibits a strong absorption band. The presence of the bromo and methoxy substituents will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted biphenyl.

Based on data for 4-methoxybiphenyl (B1664174) and other substituted biphenyls, the primary absorption band is expected in the range of 250-280 nm. This strong absorption corresponds to the π → π* transition of the conjugated biphenyl system. The methoxy group, being an auxochrome, is expected to enhance the intensity of this absorption.

Table 3: Predicted UV-Vis Spectral Data for this compound (Based on data for analogous compounds)

λmax (nm)Molar Absorptivity (ε)SolventTransition
~ 260 - 280> 10,000 L mol⁻¹ cm⁻¹Ethanol (B145695)/Hexaneπ → π*

Photochemical Behavior

The photochemical behavior of this compound is anticipated to be dominated by the presence of the carbon-bromine (C-Br) bond. Upon absorption of UV radiation, particularly at wavelengths corresponding to its absorption maximum, the molecule is promoted to an excited electronic state. In this excited state, the C-Br bond is significantly weakened and can undergo homolytic cleavage.

This photodissociation of the C-Br bond would result in the formation of a biphenyl radical and a bromine radical. This is a common photochemical pathway for many brominated aromatic compounds. Studies on the photodegradation of polybrominated biphenyls (PBBs) have shown that reductive debromination is a primary degradation mechanism in various environments. nih.govgithub.io

The likely photochemical reaction can be represented as:

C₁₂H₈(Br)(OCH₃) + hν → [C₁₂H₈(Br)(OCH₃)]* → C₁₂H₈•(OCH₃) + Br•

The resulting aryl radical is highly reactive and can subsequently abstract a hydrogen atom from the solvent or other molecules to form 2-methoxybiphenyl, or participate in other secondary reactions. The rate and efficiency of this photodegradation would be dependent on factors such as the solvent, the presence of oxygen, and the specific wavelength of irradiation. github.io

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound This compound could be located. As a result, a detailed analysis according to the requested outline cannot be provided.

The requested information hinges on the availability of a solved crystal structure, from which atomic coordinates, bond parameters, and packing information are derived. Without this foundational data, a discussion of the following is not possible for this compound:

Crystallographic Analysis and Intermolecular Interactions in Solid State

Investigation of Polymorphism and Co-Crystal Formation:A study of polymorphism or co-crystallization would necessitate the crystallographic analysis of different crystal forms, none of which are publicly available for this specific compound.

While research exists for structurally similar compounds, such as other brominated or methoxylated biphenyl (B1667301) derivatives, this information is not transferable to 4-Bromo-2'-methoxybiphenyl as subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.

Therefore, the generation of a scientifically accurate article strictly adhering to the provided outline for This compound is not feasible at this time due to the absence of the necessary experimental crystallographic data in the public domain.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Methoxybiphenyl

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational study of 4-Bromo-2'-methoxybiphenyl. This method offers a favorable balance between computational cost and accuracy for determining the electronic structure and related properties of medium-sized organic molecules. By approximating the many-electron Schrödinger equation, DFT calculations, commonly using functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p), can elucidate the fundamental characteristics of the molecule. nih.govbanglajol.info

Key molecular properties derived from DFT calculations include the optimized molecular geometry (bond lengths and angles), the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. goums.ac.ir A lower energy gap generally implies higher reactivity and greater ease of electronic transition. The molecular electrostatic potential (MEP) map, another product of DFT calculations, visualizes the charge distribution and is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

PropertyDescriptionTypical Calculated Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO5.3 eV
Dipole Moment Measure of the net molecular polarity2.1 Debye

DFT calculations are instrumental in predicting the spectroscopic signatures of this compound, which is crucial for its structural confirmation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors. nih.govjchr.org These tensors are then converted into ¹H and ¹³C NMR chemical shifts. By comparing the theoretically predicted chemical shifts with experimental data, a precise assignment of signals to specific atoms in the molecule can be achieved, which is invaluable for confirming the correct structure, particularly for complex isomers. scispace.com

IR Spectroscopy: Theoretical vibrational frequencies can be computed by performing a frequency calculation on the DFT-optimized geometry. banglajol.info The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to an experimental Infrared (IR) spectrum. youtube.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve the correlation. This analysis allows for a detailed assignment of the absorption bands in the IR spectrum to specific molecular motions.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region are modeled using Time-Dependent Density Functional Theory (TD-DFT). arxiv.org This method calculates the vertical excitation energies from the ground state to various excited states. The results provide the predicted absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These calculations help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions involving the biphenyl (B1667301) aromatic system.

SpectrumComputational MethodPredicted Data (Illustrative)
¹³C NMR DFT/GIAOC1: 135.2 ppm, C2': 156.8 ppm, ...
IR DFT (Harmonic Freq.)3050 cm⁻¹ (Ar C-H stretch), 1250 cm⁻¹ (C-O stretch), ...
UV-Vis TD-DFTλmax = 285 nm (f = 0.45, HOMO→LUMO)

The relative orientation of the two phenyl rings is a key structural feature of biphenyl compounds. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry. longdom.org For this compound, the most important coordinate on this surface is the dihedral angle between the two aromatic rings.

A PES scan can be performed by systematically rotating one ring relative to the other and calculating the ground-state energy at each step using DFT. researchgate.net This process reveals the molecule's conformational energy landscape, identifying the lowest-energy conformation (the global minimum) and any other stable conformers (local minima). nih.gov The energy maxima on the rotational pathway correspond to transition states and define the energy barriers to rotation. Steric hindrance between the substituents on the rings dictates the preferred dihedral angle; for this compound, a non-planar (twisted) conformation is expected to be the most stable to minimize steric clash.

Dihedral Angle (°)Relative Energy (kcal/mol) (Illustrative)Conformation
04.5Eclipsed (Planar) - Sterically Unfavorable
450.0Twisted - Global Minimum
901.8Perpendicular - Rotational Barrier
1350.2Twisted - Local Minimum
1805.0Eclipsed (Planar) - Sterically Unfavorable

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be characterized. A critical step in this process is locating the transition state (TS)—the highest energy point along the minimum energy path.

Computational methods can search for the TS geometry, which is characterized as a first-order saddle point on the PES. A subsequent frequency calculation is essential to confirm the nature of this stationary point; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a key determinant of the reaction rate. This approach allows for the detailed mechanistic investigation of potential reactions such as electrophilic substitution or cross-coupling reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's conformational flexibility, vibrations, and rotations to be observed.

When studying this compound in a condensed phase, MD is particularly useful for exploring solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent), one can model how the solvent structure adapts around the solute and how solvent-solute interactions influence the molecule's conformational preferences and dynamics. These simulations provide a more realistic model of the molecule's behavior in solution compared to gas-phase calculations or implicit solvent models.

Advanced Quantum Chemical Methods for Precise Electronic Characterization

For situations demanding higher accuracy than standard DFT, more advanced ab initio quantum chemical methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons that DFT approximates.

These methods are significantly more computationally expensive and are typically reserved for smaller systems or for benchmarking DFT results. For this compound, they could be used to obtain a highly accurate value for the rotational energy barrier or to precisely characterize weak intermolecular interactions, such as those in a molecular crystal or complex.

Photophysical Properties and Excited State Calculations (e.g., TD-DFT)

The photophysical properties of this compound, which govern its behavior upon absorption of light, can be investigated in detail using excited-state calculations. As mentioned, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. researchgate.net

Beyond calculating the UV-Vis absorption spectrum (vertical excitation), TD-DFT can be used to explore the potential energy surface of the excited state. chemrxiv.org By optimizing the geometry of the molecule in its first singlet excited state (S1), one can calculate the energy of fluorescence (emission), which occurs at a lower energy (longer wavelength) than absorption. nih.gov Furthermore, calculations can probe the energies of triplet excited states (e.g., T1). The energy difference between the lowest singlet and triplet excited states (the singlet-triplet gap, ΔE_ST) is a critical parameter that determines the likelihood of intersystem crossing and influences whether the molecule is likely to exhibit phosphorescence or other advanced photophysical phenomena like thermally activated delayed fluorescence (TADF). arxiv.org

Synthesis and Reactivity of Advanced 4 Bromo 2 Methoxybiphenyl Analogues and Derivatives

Rational Design Principles for Substituted Analogues

The rational design of analogues based on the 4-Bromo-2'-methoxybiphenyl scaffold is a strategic approach to developing molecules with specific, predetermined properties. This process involves the targeted modification of the parent structure to modulate its physicochemical characteristics, such as electronic distribution, steric profile, and lipophilicity. These modifications are crucial for applications ranging from the development of novel pharmaceuticals to the creation of advanced organic materials.

Key principles in the design of these analogues include:

Modulation of Electronic Properties: Substituents are strategically placed on either phenyl ring to alter the molecule's electron density. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) and electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) can significantly influence the reactivity of the scaffold and its potential for intermolecular interactions.

Steric Hinderance and Conformational Control: The introduction of bulky substituents, particularly at the ortho positions adjacent to the biphenyl (B1667301) linkage, can restrict the rotation around the central C-C bond. This can lead to stable atropisomers, which are stereoisomers arising from hindered rotation. rsc.orgrsc.orgslideshare.netpharmaguideline.com The inherent ortho-methoxy group in the parent compound already influences the dihedral angle between the two rings. nih.gov

Bioisosteric Replacement: In medicinal chemistry, functional groups are often replaced with others that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. For example, the methoxy (B1213986) group could be replaced with other alkoxy groups or a hydroxyl group to alter hydrogen bonding capabilities.

Scaffold Hopping and Diversification: The core biphenyl structure can be used as a starting point for creating diverse molecular libraries. Late-stage functionalization, particularly through cross-coupling reactions at the bromine site, allows for the rapid generation of a wide array of analogues. nih.gov

Table 1: Influence of Substituents on the Properties of this compound Analogues

Structure-Reactivity Relationships and Halogen Effects

The reactivity of this compound is governed by the intricate interplay between its structural features and the electronic effects of its substituents. The bromine and methoxy groups impart distinct characteristics to their respective phenyl rings.

The methoxy group (-OCH₃) at the 2'-position is a powerful electron-donating group due to its resonance (+M) effect, which outweighs its inductive (-I) electron-withdrawing effect. This increases the electron density of the ring it is attached to, activating it towards electrophilic aromatic substitution, primarily at the positions ortho and para to the methoxy group.

The steric bulk of the ortho-methoxy group forces the two phenyl rings out of planarity, resulting in a non-zero dihedral angle. nih.gov This twisting reduces the π-orbital overlap between the rings, thereby diminishing electronic communication. The degree of this twist can be further influenced by the introduction of other bulky substituents, which can significantly raise the rotational barrier and potentially lead to separable atropisomers. slideshare.netpharmaguideline.com

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving selectivity is paramount when transforming this compound into more complex structures.

Chemoselectivity: The disparate reactivity of the C-Br bond and the methoxy ether allows for highly chemoselective reactions. For instance, palladium-catalyzed cross-coupling reactions exclusively target the C-Br bond, leaving the robust C-O ether bond untouched. This allows the bromine to act as a specific site for introducing new carbon-carbon or carbon-heteroatom bonds.

Regioselectivity: The existing substituents dictate the position of any subsequent functionalization.

Directed ortho Metalation (DoM): The methoxy group can act as a Directed Metalation Group (DMG). wikipedia.orgunblog.frorganic-chemistry.org In the presence of a strong organolithium base (like n-butyllithium), the methoxy group's oxygen atom can coordinate the lithium ion, directing the deprotonation to the adjacent ortho position (the 3'-position). wikipedia.orgbaranlab.org Trapping the resulting aryllithium intermediate with an electrophile allows for precise functionalization at this specific site.

Electrophilic Aromatic Substitution: Further substitution on the methoxy-bearing ring would be directed to the positions ortho and para to the activating methoxy group.

Stereoselectivity: While this compound itself is achiral, it serves as a precursor for chiral molecules.

Atropisomeric Synthesis: The introduction of sufficiently bulky groups at the ortho-positions (e.g., at the 3'- and 6-positions) can create a high enough rotational barrier to allow for the isolation of stable, enantiomeric atropisomers. slideshare.netpharmaguideline.comnih.gov Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, can be used to produce these axially chiral biphenyls in an enantioselective manner. For example, a chiral palladium catalyst has been used in Suzuki-Miyaura coupling to produce axially chiral 2,2'-dimethoxybiphenyl. nih.gov

Diverse Chemical Transformations of this compound to Complex Molecules

The C-Br bond in this compound is the primary gateway for its elaboration into a vast array of complex molecules through transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and functional group tolerance.

Notable transformations include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most widely used methods for forming C-C bonds to create biaryl or aryl-alkenyl structures. libretexts.orggre.ac.ukgoogle.comyoutube.com

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgnih.gov This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, providing access to substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl bromide with a terminal alkyne to form aryl-alkynes, important intermediates in organic synthesis.

Stille Coupling: This reaction utilizes organostannane reagents to couple with the aryl bromide, forming C-C bonds under mild conditions.

These transformations enable the conversion of a relatively simple starting material into highly functionalized and complex molecular architectures, underpinning its value in discovery chemistry.

Table 2: Key Chemical Transformations of this compound

Strategic Applications in Complex Organic Synthesis and Material Science Innovation

4-Bromo-2'-methoxybiphenyl as a Key Intermediate for Pharmaceutical Scaffolds

The substituted biphenyl (B1667301) moiety is a cornerstone in the design of pharmaceutically active molecules due to its structural rigidity and ability to orient substituents in well-defined spatial arrangements. This compound and structurally related compounds serve as crucial building blocks for a variety of therapeutic agents. The hydroxylated biphenyl unit, in particular, is embedded in numerous bioactive natural products and has inspired the synthesis of new drug candidates. nih.govresearchgate.net

Research into hydroxylated biphenyls, which can be derived from precursors like 4-substituted-2-methoxyphenols, has yielded compounds with significant antitumoral activity. nih.gov For instance, a series of eugenol- and curcumin-analog hydroxylated biphenyls demonstrated growth inhibitory effects on malignant melanoma cell lines. nih.govresearchgate.net The general principle involves the oxidative coupling of phenolic monomers to create the core biphenyl structure. nih.gov Furthermore, the broader class of bromo-methoxy-phenyl compounds is integral to the synthesis of targeted therapies. For example, 4-bromo-2-methoxyphenol (B1221611) is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer treatment. chemicalbook.com The phenethylamine (B48288) backbone, when combined with a 4-bromo-2,5-dimethoxy substitution pattern, has been explored for developing partial agonists for serotonin (B10506) receptors, highlighting the utility of this substitution pattern in neurological drug discovery. nih.gov

Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Biphenyl Intermediates

Scaffold/Target Class Precursor Type Therapeutic Area Bioactivity
Hydroxylated Biphenyls 4-Substituted-2-methoxyphenols Oncology Antitumoral activity against melanoma cells nih.govresearchgate.net
Bcr-Abl Tyrosine Kinase Inhibitors (e.g., Bosutinib) 4-bromo-2-methoxyphenol Oncology Treatment of chronic myelogenous leukemia chemicalbook.com
Serotonin Receptor Agonists 4-bromo-2,5-dimethoxyphenethylamine Neurology Partial agonists at 5-HT2A/2C receptors nih.gov

Integration into Polyaromatic Systems for Optoelectronic and Functional Materials

The rigid, rod-like structure of the biphenyl core is highly advantageous for the construction of advanced functional materials, including polymers and liquid crystals. nbinno.com Halogenated biphenyls, such as this compound, are valuable monomers or intermediates in the synthesis of these materials. The bromine atom provides a site for polymerization, typically through cross-coupling reactions, allowing for the incorporation of the biphenyl unit into a larger polymer backbone. nbinno.com This integration is crucial for fine-tuning the electronic properties of the material, such as conductivity and band gap, which are essential for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nbinno.com

Table 2: Applications of Biphenyl Derivatives in Materials Science

Material Type Biphenyl Derivative Example Key Structural Feature Potential Application
Polymers for Organic Electronics 4-Bromo-4'-iodobiphenyl Para-substitution, halogen handles for polymerization Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) nbinno.com
Liquid Crystals 4-Bromo-4'-iodobiphenyl Rigidity, rod-like shape Display technologies nbinno.com
Films and Coatings 1-Bromo-4-(4-methoxyphenyl)benzene Biphenyl core Protective coatings, functional films chemicalbook.com

Contributions to the Synthesis of Natural Products and Bioactive Molecules

The biphenyl scaffold featuring methoxy (B1213986) and hydroxyl groups is a recurring motif in a variety of natural products known for their significant biological relevance. nih.gov Compounds like ellagitannins and vancomycin (B549263) contain this structural unit. nih.gov Consequently, synthetic intermediates like this compound are valuable for accessing these complex natural targets and for creating novel "natural-like" molecules with enhanced or modified bioactivity. nih.govresearchgate.net

A key strategy involves the synthesis of hydroxylated biphenyls that mimic naturally occurring dimers of 4-substituted-2-methoxy phenols, which are found in sources like softwood lignins. nih.gov For example, Dehydrodieugenol, the natural dimer of eugenol, exhibits strong antioxidant properties. nih.gov Synthetic efforts have focused on preparing analogs of such compounds. By starting with readily available 4-substituted-2-methoxyphenols, researchers have developed straightforward methods to produce collections of eugenol- and curcumin-biphenyl derivatives. nih.govresearchgate.net These synthetic analogs have shown promising antiproliferative activity, demonstrating the power of using natural product structures as a blueprint for designing new bioactive molecules. nih.govresearchgate.net

Table 3: Bioactive Molecules Synthesized from Methoxy-Substituted Phenolic Precursors

Molecule Class Starting Material Example Bioactivity Natural Product Inspiration
Eugenol-Biphenyl Derivatives Eugenol (a 4-substituted-2-methoxyphenol) Antioxidant, Antiproliferative nih.govresearchgate.net Dehydrodieugenol nih.gov
Curcumin-Biphenyl Derivatives Apocynin (a 4-substituted-2-methoxyphenol) Antiproliferative (Malignant Melanoma) nih.govresearchgate.net Curcumin

Development of Novel Chemical Methodologies Leveraging the Biphenyl Framework

The unique arrangement of functional groups in this compound provides a platform for the development and refinement of chemical methodologies. The presence of a bromine atom makes it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The electronic influence of the methoxy group can affect the reactivity and regioselectivity of these transformations.

The synthesis of related compounds, such as 4-bromo-2-methoxybenzaldehyde, showcases methodologies that could be applied to or adapted for this compound. For instance, selective metal-halogen exchange reactions followed by formylation have been developed to avoid cryogenic conditions, making the processes more suitable for large-scale production. google.comgoogle.com Additionally, the reactivity of the bromo-methoxy-aryl system has been exploited in inverse-electron-demand Diels-Alder reactions. chemicalbook.com Starting from 4-halo-2-methoxyphenols, masked o-benzoquinones can be generated and reacted with dienophiles to create highly functionalized bicyclic systems, demonstrating a powerful method for building molecular complexity. chemicalbook.com These examples underscore how the specific functionalities of the biphenyl framework are leveraged to create efficient and selective synthetic methods.

Table 4: Synthetic Methodologies Involving Related Bromo-Methoxy-Aryl Compounds

Reaction Type Substrate/Precursor Key Reagents Significance
Metal-Halogen Exchange & Formylation 1,4-dibromo-2-fluorobenzene Isopropyl magnesium chloride, DMF Selective synthesis of 4-bromo-2-fluorobenzaldehyde (B134337) at 0°C google.com
Nucleophilic Aromatic Substitution (SNAr) 4-bromo-2-fluorobenzaldehyde Methanol, Potassium Carbonate Synthesis of 4-bromo-2-methoxybenzaldehyde, avoiding harsh reagents google.comgoogle.com

Q & A

Basic Questions

Q. What are the foundational synthetic routes for 4-Bromo-2'-methoxybiphenyl, and how can researchers optimize yield in cross-coupling reactions?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between a brominated aryl halide (e.g., 4-bromo-2-methoxyphenylboronic acid) and a complementary aryl partner. Key parameters include catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)), base (Na₂CO₃ or K₂CO₃), and solvent (toluene/ethanol or DMF). Yield optimization requires inert atmosphere control, temperature gradients (80–110°C), and purification via flash chromatography. For structural analogs, cyclization steps under basic conditions (e.g., KOH/EtOH) may enhance regioselectivity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). In ¹H NMR, the methoxy group typically resonates at δ 3.8–4.0 ppm, while biphenyl protons show splitting patterns dependent on substitution. Bromine’s electronegativity downfield-shifts adjacent carbons in ¹³C NMR (e.g., C-Br at δ 120–130 ppm). IR confirms C-O (methoxy, ~1250 cm⁻¹) and aromatic C-Br (~550 cm⁻¹). X-ray crystallography (using SHELX programs) resolves bond angles and torsional strain in crystalline samples .

Advanced Questions

Q. What challenges arise in resolving steric and electronic effects during the functionalization of this compound, and how can they be addressed?

  • Methodological Answer : Steric hindrance from the methoxy and bromine substituents may impede electrophilic substitution. Computational modeling (DFT or molecular docking) predicts reactive sites, while directing groups (e.g., -COOH) can guide regioselectivity. For example, bromine’s ortho-directing effect in palladium-catalyzed C-H activation requires ligands like PPh₃ to mitigate steric bulk. Kinetic studies (e.g., UV-Vis monitoring) identify rate-limiting steps in multi-step syntheses .

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines torsion angles and intermolecular interactions. For example, dihedral angles between biphenyl rings (often 30–50°) influence π-π stacking. Discrepancies between calculated and observed structures (e.g., R-factor > 0.05) may indicate disorder, addressed via TWINABS for twinned crystals. Hydrogen bonding networks (e.g., C-H···O) are mapped using Olex2 or Mercury .

Q. What analytical strategies reconcile contradictory data in reaction mechanisms involving this compound intermediates?

  • Methodological Answer : Use isotopic labeling (e.g., ²H/¹³C) to track mechanistic pathways. For instance, deuterated methoxy groups clarify whether dehalogenation precedes coupling in cross-coupling reactions. HPLC-MS monitors transient intermediates, while kinetic isotope effects (KIE) distinguish between concerted and stepwise mechanisms. Contradictory NMR results (e.g., unexpected coupling constants) may require variable-temperature (VT-NMR) studies to detect conformational flexibility .

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